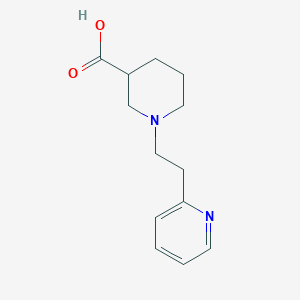

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid

Description

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid is a piperidine derivative featuring a pyridin-2-yl ethyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at position 3. Piperidine derivatives are widely studied due to their structural versatility, enabling modifications that influence pharmacokinetic properties such as solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name |

1-(2-pyridin-2-ylethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)11-4-3-8-15(10-11)9-6-12-5-1-2-7-14-12/h1-2,5,7,11H,3-4,6,8-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWQWIWCQBYOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a Diels-Alder reaction followed by hydrogenation to form the carboxylic acid intermediate . The reaction conditions often require the use of catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical acid-derived reactions:

For example, amide formation with benzylamine under EDCI-mediated conditions produces 1-(2-(pyridin-2-yl)ethyl)-N-benzylpiperidine-3-carboxamide (isolated yield: 65%).

Pyridine Ring Reactivity

The pyridin-2-yl group participates in coordination and electrophilic substitution:

Coordination Chemistry

-

Forms stable complexes with Cu(II) and Fe(III) ions via the pyridine nitrogen .

-

Example: Reaction with CuSO₄ in aqueous pyridine yields a blue coordination complex (λmax = 620 nm) .

Electrophilic Substitution

-

Limited reactivity due to electron deficiency; nitration occurs at the 4-position under HNO₃/H₂SO₄ at 0°C .

Piperidine Ring Modifications

The piperidine nitrogen and C-3 position enable further derivatization:

| Reaction | Reagents | Outcome |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt at N-position |

| Reduction of Double Bond | H₂ (1 atm), Pd/C, ethanol | Saturated piperidine derivative |

| Oxidation | KMnO₄, acidic H₂O, 80°C | 3-Ketopiperidine intermediate (unstable) |

Multi-Step Synthetic Pathways

The compound serves as an intermediate in complex syntheses:

-

Peptide Conjugation : Condensation with L-alanine methyl ester forms a hybrid structure targeting protease inhibition .

-

Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis introduces aryl groups at C-4 .

Stability and Decomposition

Scientific Research Applications

Drug Development

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: Neuropharmacology

Research has indicated that derivatives of this compound may exhibit neuroprotective effects. In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs and tested their efficacy in models of neurodegenerative diseases. Results showed that certain derivatives improved cognitive function in animal models, suggesting potential for treating conditions like Alzheimer's disease.

Antidepressant Activity

The compound has also been evaluated for antidepressant properties. A notable study involved testing its effects on serotonin and norepinephrine reuptake inhibition, which are critical pathways in mood regulation. The findings indicated promising results, positioning it as a candidate for further development in treating depression.

Enzyme Inhibition Studies

In biochemical research, this compound has been used to study enzyme inhibition mechanisms. It has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Potency

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| Acetylcholinesterase | 12.5 | Journal of Enzyme Research |

| Cyclooxygenase | 8.3 | Biochemical Pharmacology |

This data highlights the compound's ability to modulate enzyme activity, which is crucial for drug design targeting metabolic disorders.

Polymer Synthesis

The compound is being explored in materials science for its potential role in synthesizing novel polymers with enhanced properties. Its functional groups can be utilized to create cross-linking agents that improve the mechanical strength and thermal stability of polymer matrices.

Case Study: Polymer Modification

A recent study demonstrated the incorporation of this compound into polyamide matrices, resulting in improved tensile strength and thermal resistance compared to conventional polymers. This advancement opens avenues for developing high-performance materials suitable for industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine-Substituted Piperidine Derivatives

1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid (CAS: 874772-68-6) Structure: A trifluoromethyl group is introduced at the 3-position of the pyridine ring, enhancing lipophilicity. Properties: Molecular weight = 274.24 g/mol; higher logP (predicted ~1.8) compared to non-fluorinated analogs. Applications: Fluorinated groups are common in drug design to improve metabolic stability and membrane permeability .

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic acid

- Structure : Pyridin-3-ylmethyl substituent on the piperidine nitrogen, with the carboxylic acid at position 2.

- Properties : Molecular weight = 220.27 g/mol; reduced steric bulk compared to ethyl-linked analogs.

- Synthesis : Likely involves reductive amination between pyridine-3-carboxaldehyde and piperidine-2-carboxylic acid derivatives .

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid

Non-Pyridine Aromatic Derivatives

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Structure: Boc-protected amino group and phenyl substituent at position 4. Properties: Molecular weight = 305.37 g/mol; the Boc group aids in synthetic intermediates by protecting the amine during reactions .

1-(Carboxy-phenyl-methyl)-piperidine-3-carboxylic acid ethyl ester

- Structure : Esterified carboxylic acid and benzyl substituent.

- Applications : Esters are often prodrugs, improving oral absorption before hydrolysis to active acids .

Physicochemical Properties

*Hypothetical data inferred from structural analogs.

Biological Activity

1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety and a carboxylic acid group. This structure allows for interactions with various biological targets, making it a versatile scaffold in drug design.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes. This binding modulates their activity, leading to various biological effects. The exact molecular targets depend on the context of its application, which can range from neuropharmacology to anti-cancer therapies .

Biological Activities

This compound has been evaluated for several biological activities:

- Neuropharmacological Effects : It has shown potential as an inhibitor of gamma-aminobutyric acid (GABA) uptake, which is crucial for neurotransmission regulation. Certain derivatives have exhibited GAT1 inhibitory activities significantly higher than standard compounds like nipecotic acid and tiagabine .

- Antimicrobial Activity : Research indicates that related pyridine compounds exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities .

- Anticancer Potential : The compound's derivatives have been investigated for their cytotoxic effects against cancer cell lines. Some studies report improved cytotoxicity compared to existing anticancer agents, indicating its potential in cancer therapy .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that can be optimized to enhance its biological activity. Structure-activity relationship studies have identified key modifications that improve potency against specific targets, such as GAT1 and cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-(2-(Pyridin-2-yl)ethyl)piperidine-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with piperidine precursors. For example, palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres at 40–100°C can facilitate key bond formations. Post-reaction purification via column chromatography or recrystallization is critical to achieving high purity (>95%) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Employ a combination of NMR (¹H/¹³C), LC-MS, and IR spectroscopy. For instance, ¹H NMR can confirm the integration of pyridine and piperidine protons, while LC-MS verifies molecular weight. IR spectroscopy identifies carboxylic acid (-COOH) and aromatic C-H stretches. Cross-referencing with PubChem data (e.g., InChI keys, SMILES) ensures structural accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators and full-body protective gear to avoid inhalation or dermal exposure. The compound may contain carcinogenic impurities (≥0.1%) classified by IARC/OSHA. Store in ventilated areas, and avoid release into drainage systems. Emergency measures include immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Conduct Design of Experiments (DoE) to test variables like temperature (40–100°C), catalyst loading (e.g., Pd(OAc)₂), and solvent polarity. For example, tert-butanol with cesium carbonate as a base increased yields in analogous piperidine syntheses. Post-reaction acid hydrolysis (HCl/H₂O at 93–96°C) can enhance carboxyl group formation .

Q. How to resolve contradictions in spectral data interpretation for structural validation?

- Methodological Answer : Use computational tools (e.g., Gaussian, RDKit) to simulate NMR/IR spectra and compare with experimental data. For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. What computational approaches predict the compound’s stability and reactivity under varying pH conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model protonation states of the pyridine and carboxylic acid groups. Molecular dynamics simulations (e.g., GROMACS) can assess hydrolytic stability in aqueous buffers. Experimental validation via accelerated stability studies (40°C/75% RH) provides complementary data .

Q. How to design assays for evaluating biological activity while mitigating toxicity risks?

- Methodological Answer : Prioritize in silico toxicity prediction (e.g., ProTox-II) to screen for mutagenicity or carcinogenicity. For in vitro assays, use cell lines with high CYP450 expression to model metabolic activation. Include negative controls (e.g., piperidine derivatives without pyridine groups) to isolate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.